molecular formula C15H15FN2O2 B6628760 N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide

N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide

Cat. No.: B6628760
M. Wt: 274.29 g/mol
InChI Key: ZJOQPTFICLHPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyridine ring, and a carboxamide functional group

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-10(11-3-5-13(16)6-4-11)17-15(20)12-7-8-18(2)14(19)9-12/h3-10H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOQPTFICLHPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC(=O)N(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of 4-fluoroacetophenone, which is then subjected to a Friedel-Crafts acylation to introduce the pyridine ring

  • Step 1: Preparation of 4-fluoroacetophenone

      Reagents: 4-fluorobenzoyl chloride, ethyl acetate

      Conditions: Anhydrous aluminum chloride as a catalyst, reflux

  • Step 2: Friedel-Crafts Acylation

      Reagents: Pyridine, acetic anhydride

      Conditions: Anhydrous conditions, controlled temperature

  • Step 3: Amidation

      Reagents: Ammonia or primary amines

      Conditions: Room temperature, solvent such as dichloromethane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, controlled temperature

  • Reduction: : Reduction reactions can be used to modify the carbonyl group or the aromatic ring.

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous conditions, low temperature

  • Substitution: : Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic ring.

      Reagents: Halogens, alkylating agents

      Conditions: Solvent such as acetonitrile, catalysts like iron(III) chloride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide
  • N-[1-(4-bromophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide
  • N-[1-(4-methylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide

Uniqueness

N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.